2-Iodotetradecane
Overview
Description
2-Iodotetradecane is an organoiodine compound with the molecular formula C14H29I. It is a derivative of tetradecane, where one hydrogen atom is replaced by an iodine atom at the second position. This compound is primarily used in organic synthesis and various chemical reactions due to its reactivity and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodotetradecane can be synthesized through the iodination of tetradecane. One common method involves the reaction of tetradecane with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction typically proceeds as follows:
C14H30+I2→C14H29I+HI
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the use of iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Iodotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in organic solvents.
Major Products:
Substitution: Formation of alcohols, amines, or thiols.
Reduction: Formation of tetradecane.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
2-Iodotetradecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodotetradecane primarily involves its reactivity due to the presence of the iodine atom. The iodine atom is a good leaving group, making the compound highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
1-Iodotetradecane: Similar structure but with the iodine atom at the first position.
2-Bromotetradecane: Similar reactivity but with a bromine atom instead of iodine.
2-Chlorotetradecane: Less reactive than 2-iodotetradecane due to the presence of a chlorine atom.
Uniqueness: this compound is unique due to the presence of the iodine atom at the second position, which imparts specific reactivity and properties. The iodine atom’s larger size and lower bond dissociation energy compared to bromine and chlorine make this compound more reactive in substitution and coupling reactions .
Properties
IUPAC Name |
2-iodotetradecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29I/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14H,3-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYYPPKLFJEORB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510173 | |
Record name | 2-Iodotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137955-65-8 | |
Record name | 2-Iodotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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